N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound features a thiadiazole ring, which is known for its versatile biological activities and medicinal applications. The presence of the pyridazinone moiety further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole with an appropriate acyl chloride under controlled conditions to introduce the propanamide group. Subsequent steps may include the formation of the pyridazinone ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to achieve consistent results. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Medically, this compound has been studied for its therapeutic properties. It has demonstrated efficacy in preclinical models, suggesting its potential use in treating various diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in dyeing, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to biological targets, leading to its biological activities. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives share similar structural features and biological activities.
Pyridazinone Derivatives: Compounds containing the pyridazinone ring also exhibit comparable properties.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-7-13-14-11(19-7)12-9(17)5-3-8-4-6-10(18)16(2)15-8/h4,6H,3,5H2,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBYRIRVEZMUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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